molecular formula C7H8BrClN2O2 B13002474 (2-Bromo-6-nitrophenyl)methanamine hydrochloride

(2-Bromo-6-nitrophenyl)methanamine hydrochloride

Cat. No.: B13002474
M. Wt: 267.51 g/mol
InChI Key: MGMCHDKPKNHAHV-UHFFFAOYSA-N
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Description

(2-Bromo-6-nitrophenyl)methanamine hydrochloride is an organic compound with the molecular formula C7H8BrClN2O2 and a molecular weight of 267.51 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and an amine group attached to a benzene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-nitrophenyl)methanamine hydrochloride typically involves the bromination of 2-nitrotoluene followed by amination. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The intermediate product is then subjected to amination using ammonia or an amine source under controlled conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-nitrophenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Bromo-6-nitrophenyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Bromo-6-nitrophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The bromine and nitro groups can participate in various biochemical pathways, influencing enzyme activity and protein function. The compound’s amine group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-6-nitrophenyl)methanamine hydrochloride is unique due to its specific combination of bromine, nitro, and amine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C7H8BrClN2O2

Molecular Weight

267.51 g/mol

IUPAC Name

(2-bromo-6-nitrophenyl)methanamine;hydrochloride

InChI

InChI=1S/C7H7BrN2O2.ClH/c8-6-2-1-3-7(10(11)12)5(6)4-9;/h1-3H,4,9H2;1H

InChI Key

MGMCHDKPKNHAHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)CN)[N+](=O)[O-].Cl

Origin of Product

United States

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